5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6(8)11-7(3-5)9-4-10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXLFWLBRXRILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time with good-to-excellent yields .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
Pharmaceutical Development
5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has been investigated for various therapeutic applications:
- Anti-inflammatory Properties : Studies indicate that this compound may inhibit pro-inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and lupus .
- Anticancer Activity : Research has shown that it can inhibit AXL receptor tyrosine kinase, which is implicated in several cancers including breast and lung cancer . The inhibition of this pathway suggests potential applications in cancer therapeutics.
- Antimicrobial Effects : The compound exhibits antimicrobial activity against various pathogens, indicating its potential as an antibiotic agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It acts as an enzyme inhibitor by binding to active sites on target proteins, thereby modulating their activity .
- Receptor Interaction : The compound functions as an inverse agonist for retinoic acid-related orphan receptor gamma t (RORγt), which plays a critical role in immune response regulation .
Synthetic Methodologies
Various synthetic routes have been developed for producing this compound:
- Microwave-Mediated Synthesis : A catalyst-free method utilizing microwave irradiation has been established, yielding high purity and efficiency . This eco-friendly approach is suitable for large-scale production.
- Oxidative Cyclization : Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like sodium hypochlorite or manganese dioxide .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Eco-Friendliness | Scalability |
|---|---|---|---|
| Microwave-Mediated | 85-90 | High | High |
| Oxidative Cyclization | 75-80 | Moderate | Moderate |
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it has been shown to act as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways related to inflammation and immune response .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural features and substituent effects of analogous triazolopyridine derivatives:
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|---|
| 5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | 1094260-22-6 | Br (C5), CH₃ (C7) | C₇H₆BrN₃ | 213.04 | Enhanced lipophilicity, drug intermediate |
| 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 1010120-55-4 | Br (C5), NH₂ (C2) | C₆H₅BrN₄ | 213.03 | Reactive amine group for kinase inhibitors |
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 1053655-66-5 | Br (C7) | C₆H₄BrN₃ | 198.02 | Versatile intermediate for cross-coupling |
| 5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | 2138403-88-8 | Br (C5), CF₃ (C7) | C₇H₃BrF₃N₃ | 266.02 | Electron-withdrawing CF₃ group for stability |
Key Observations :
- Substituent Position : Bromine at C5 (as in the target compound) vs. C7 (e.g., CAS 1053655-66-5) alters electronic distribution and reactivity. The C5 bromine facilitates nucleophilic aromatic substitution (SNAr), while C7 bromine is sterically hindered .
- Functional Groups : The methyl group (C7) in the target compound increases lipophilicity compared to the trifluoromethyl (CF₃) group in CAS 2138403-88-8, which enhances metabolic stability but reduces solubility .
Biological Activity
5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound notable for its fused triazole and pyridine ring system. Its chemical formula is C₆H₄BrN₃, with a molecular weight of 198.02 g/mol. The compound has attracted attention due to its diverse biological activities and potential therapeutic applications.
Structural Characteristics
The structure of this compound features:
- A bromine atom at the 5-position of the triazole ring.
- A methyl group at the 7-position of the same ring.
These substitutions contribute to its unique properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
One significant area of interest is its antiviral properties. Studies have shown that compounds with similar structures can inhibit viral replication by targeting specific viral proteins. For instance, related triazole derivatives have demonstrated efficacy against influenza viruses by disrupting protein-protein interactions essential for viral replication .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines. For example, derivatives of triazolo compounds have shown moderate to high cytotoxicity against MCF-7 (breast cancer) cells, suggesting that structural modifications can enhance their effectiveness against cancer .
The biological activity is often linked to the ability of these compounds to interact with specific molecular targets:
- Protein Kinase Inhibition : Some studies suggest that triazolo compounds can inhibit receptor tyrosine kinases involved in cancer progression .
- Antimicrobial Activity : The nitrogen-rich structure may contribute to antimicrobial properties by interfering with bacterial cell wall synthesis or function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 0.77 | Bromine at the 6-position; different biological activity. |
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 0.80 | Variation in position of bromine; altered reactivity. |
| 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine | 0.91 | Different substitution pattern; potential for diverse applications. |
| 2-Amino-[1,2,4]triazolo[1,5-a]pyridine | N/A | Presence of an amino group; differing pharmacological profiles. |
This table highlights how variations in substitution patterns can lead to significant differences in biological activity and potential applications.
Case Studies
Several studies have focused on the synthesis and biological evaluation of triazolo compounds:
- Antiviral Studies : A study demonstrated that certain triazolo derivatives could inhibit influenza virus polymerase activity with IC50 values indicating effective antiviral action without significant cytotoxicity up to concentrations of 250 μM .
- Anticancer Evaluation : Research involving thieno[2,3-d][1,2,4]triazolo derivatives showed promising results against MCF-7 cell lines with IC50 values ranging from 19 to 71 μM compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds bind to their targets at the molecular level, enhancing our understanding of their mechanisms of action and guiding future drug design efforts.
Q & A
Basic Question
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–9.0 ppm) and methyl groups (δ 2.0–3.0 ppm). The bromine atom deshields adjacent protons, causing distinct splitting patterns .
- Mass Spectrometry (MS) : Confirm molecular weight (MW 198.02 for 7-Bromo analogs) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolve structural ambiguities, such as the planarity of the triazolopyridine core .
What biological activities have been reported for triazolopyridine derivatives?
Advanced Question
- Antimicrobial Activity : Derivatives with diphenyl sulfide moieties show efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via membrane disruption .
- Enzyme Inhibition : JAK1/JAK2 inhibition (IC₅₀ < 1 µM in some analogs) for potential cancer therapy .
- Antioxidant Effects : Select derivatives extend C. elegans lifespan by reducing oxidative stress markers (e.g., malondialdehyde) .
Mechanistic Insight : Structure-activity relationship (SAR) studies highlight the importance of the bromine atom for steric bulk and the methyl group for lipophilicity .
How should researchers handle and store this compound safely?
Basic Question
- Handling : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Avoid skin contact due to potential toxicity .
- Storage : Stable at –20°C for long-term (1–2 years) or –4°C for short-term (1–2 weeks). Protect from light and moisture .
- Waste Disposal : Classify as hazardous organic waste and dispose via certified facilities .
How can computational methods aid in optimizing this compound’s drug-likeness?
Advanced Question
- Docking Studies : Model interactions with JAK2 (PDB: 4D1S) to predict binding affinity and guide methyl/bromo substitution .
- ADMET Prediction : Use tools like SwissADME to assess solubility (LogP ~2.5) and blood-brain barrier permeability .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .
How do structural modifications impact photophysical properties for OLED applications?
Advanced Question
- Electron-Withdrawing Groups : Bromine enhances electron deficiency, improving charge transport in light-emitting layers .
- Methyl Group Effects : Methyl at the 7-position increases thermal stability (Tₘ > 200°C) without quenching luminescence .
- Validation : Measure emission spectra (λₑₘ ~450 nm) and quantum yields (Φ ~0.6) via photoluminescence assays .
What strategies resolve contradictions in reported synthetic yields?
Advanced Question
- Reagent Purity : Use HPLC-grade solvents and anhydrous conditions to mitigate side reactions (e.g., hydrolysis of intermediates) .
- Reaction Monitoring : Employ TLC or LC-MS to track reaction progress and optimize time/temperature .
- Yield Discrepancies : Compare methods—microwave-assisted synthesis (85% yield) vs. traditional reflux (60%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
